![molecular formula C20H10ClN3O5S B2881036 7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634564-36-6](/img/structure/B2881036.png)
7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C20H10ClN3O5S and its molecular weight is 439.83. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Acceptors in Organic Electronics
Research has shown that compounds based on central carbazole and terminal diketopyrrolopyrrole functionalities, akin to the core structure of the compound , are promising as non-fullerene electron acceptors in bulk-heterojunction devices. These materials offer excellent solubility, thermal stability, and high power conversion efficiency due to their design that incorporates lipophilic chains, indicating potential applications in organic photovoltaics (Raynor et al., 2016) Raynor et al..
Antimicrobial Agents
Synthetic efforts on polyheterocyclic systems containing 1,2,4-triazine moieties, which are structurally related to the query compound, have demonstrated antimicrobial activity. These systems, through strategic structural modifications, could serve as templates for developing new antimicrobial agents (Abdel-Monem, 2010) Abdel-Monem.
Cytotoxic Activity Against Cancer Cells
Compounds incorporating chromeno[3,4-c]pyrrole-3,4-dione frameworks have been synthesized and evaluated for their cytotoxic activity. This research underscores the potential of such compounds in the design of new anticancer agents, with various synthesized derivatives showing promising activity (Azab et al., 2017) Azab et al..
Photothermal Conversion Materials
Studies on thieno-isoindigo derivative-based conjugated polymers, which share a thematic structural relation to the compound of interest, have revealed their capabilities in near-infrared photothermal conversion. This suggests possible applications in areas such as photothermal therapy and solar energy conversion (Zhang et al., 2017) Zhang et al..
properties
IUPAC Name |
7-chloro-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClN3O5S/c21-11-3-6-14-13(9-11)17(25)15-16(10-1-4-12(5-2-10)24(27)28)23(19(26)18(15)29-14)20-22-7-8-30-20/h1-9,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXXKLCARMGWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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